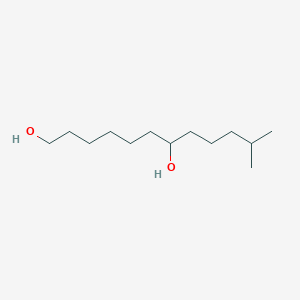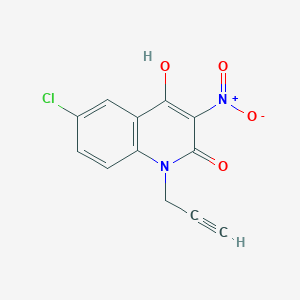
6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro, hydroxy, and nitro group attached to the quinoline core, along with a propynyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the quinoline ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Hydroxylation: Introduction of a hydroxy group.
Alkylation: Addition of the propynyl group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas or thionyl chloride for chlorination, and appropriate bases or catalysts for hydroxylation and alkylation.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety and environmental compliance. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone derivative, while reduction may produce an aminoquinoline compound.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Intermediate in the production of dyes, pigments, and other chemicals.
作用机制
The mechanism of action of 6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
6-Chloro-4-hydroxyquinoline: Lacks the nitro and propynyl groups.
4-Hydroxy-3-nitroquinoline: Lacks the chloro and propynyl groups.
6-Chloro-3-nitroquinoline: Lacks the hydroxy and propynyl groups.
Uniqueness
6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the combination of chloro, hydroxy, nitro, and propynyl groups on the quinoline core. This unique structure may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
属性
CAS 编号 |
63078-63-7 |
|---|---|
分子式 |
C12H7ClN2O4 |
分子量 |
278.65 g/mol |
IUPAC 名称 |
6-chloro-4-hydroxy-3-nitro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H7ClN2O4/c1-2-5-14-9-4-3-7(13)6-8(9)11(16)10(12(14)17)15(18)19/h1,3-4,6,16H,5H2 |
InChI 键 |
OJKBJZARYADLNR-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
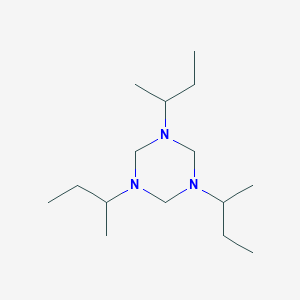

![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
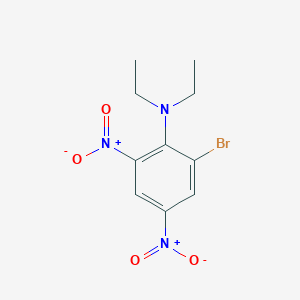
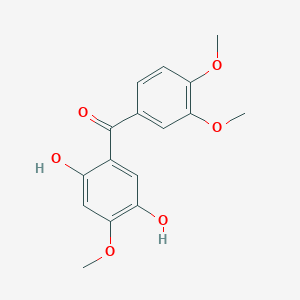



![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)

![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)

